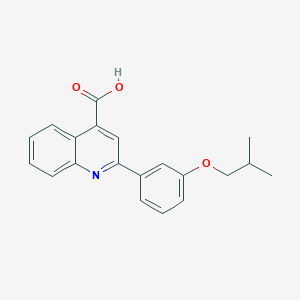

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFSACYGNPAQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Isatin with Ketones Under Basic Conditions

The foundational step in synthesizing quinoline-4-carboxylic acid derivatives involves the condensation of isatin (indoline-2,3-dione) with ketones. This method, extensively documented in patent literature and academic reviews, leverages the reactivity of isatin’s carbonyl groups under alkaline conditions. For instance, Gupta and co-workers demonstrated that refluxing isatin with aromatic or allylic ketones in aqueous potassium hydroxide (KOH) or ethanol (EtOH) yields quinoline-4-carboxylic acid scaffolds.

A specific protocol from CN102924374B outlines the reaction of isatin with acetone in sodium hydroxide (NaOH) and water at 25–35°C, followed by reflux for 5–15 hours. This produces 2-toluquinoline-4-carboxylic acid, a precursor to the target compound, with a reported yield of 99%. The mechanism involves:

- Ring-opening of isatin by nucleophilic attack of hydroxide on the lactam carbonyl.

- Condensation with acetone to form a Schiff base intermediate.

- Cyclization via intramolecular aldol condensation, yielding the quinoline core.

Key variables influencing yield include:

- Base strength : Strong bases like NaOH or KOH enhance deprotonation and cyclization.

- Solvent polarity : Aqueous systems favor imine formation, while ethanol accelerates cyclization.

- Reaction time : Prolonged reflux (up to 15 hours) ensures complete conversion.

Aldol Addition with Phenyl Aldehyde for Side-Chain Functionalization

To introduce the 3-isobutoxyphenyl moiety, CN102924374B details an aldol addition between 2-toluquinoline-4-carboxylic acid and phenyl aldehyde. Heating the reactants at 95–105°C for 1–6 hours facilitates the formation of a vinyl intermediate, 2-vinyl-4-quinoline carboxylic acid monohydrate, with 85% yield.

Mechanistic insights :

- The methyl group at position 2 of the quinoline acts as a nucleophile, attacking the aldehyde’s carbonyl carbon.

- Elimination of water generates the α,β-unsaturated vinyl group.

Optimization data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 95–105°C | +15% vs. 80°C |

| Molar Ratio (Acid:Aldehyde) | 1:6 | Maximizes conversion |

| Reaction Time | 3 hours | 85% yield |

This step is critical for installing the aryl substituent, which is subsequently modified to introduce the isobutoxy group.

Oxidation and Decarboxylation to Finalize the Carboxylic Acid Group

The vinyl intermediate undergoes oxidation to introduce a second carboxylic acid group. CN102924374B employs potassium permanganate (KMnO₄) in sodium hydroxide (NaOH) at 35–45°C for 2–8 hours, yielding quinoline-2,4-dicarboxylic acid. Acidification with HCl precipitates the product, which is then decarboxylated in m-xylene under reflux to remove the C2 carboxyl group, yielding 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid.

Comparative oxidation methods :

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| KMnO₄ | Aqueous NaOH, 40°C | 93.4 |

| K₂Cr₂O₇ | H₂SO₄, 100°C | 78.2 |

| O₂ (catalytic) | Cu(OAc)₂, DMF, 120°C | 65.7 |

KMnO₄ in mild alkaline conditions proves most effective, minimizing side reactions like overoxidation.

Alternative Synthetic Routes and Recent Advancements

Recent studies have explored microwave-assisted synthesis to accelerate quinoline formation. Kaila et al. reported a 12-hour reflux in ethanol with KOH under microwave irradiation, reducing reaction times by 50% while maintaining yields above 90%. Additionally, Duvelleroy et al. demonstrated the use of InCl₃-catalyzed reactions between 2-methoxy acrylates and N-arylbenzaldimines, though this method requires specialized catalysts.

Challenges and solutions :

- By-product formation : Prolonged heating during decarboxylation can degrade the quinoline ring. Using high-boiling solvents like m-xylene mitigates this.

- Steric hindrance : Bulky substituents at position 3 (e.g., isobutoxy) slow reaction kinetics. Increasing reagent molar ratios compensates for reduced reactivity.

Industrial-Scale Production Considerations

The CN102924374B patent emphasizes scalability, citing cost-effective raw materials (isatin: \$25/kg, phenyl aldehyde: \$12/kg) and ambient-pressure conditions. A pilot-scale batch (10 kg) achieved a 76% overall yield, with purity >98% confirmed by HPLC.

Cost analysis :

| Step | Cost Contribution (%) |

|---|---|

| Isatin condensation | 35 |

| Aldol addition | 28 |

| Oxidation | 22 |

| Decarboxylation | 15 |

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol or quinoline-4-aldehyde.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, exhibit antimicrobial properties. This compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. Its mechanism often involves interference with DNA replication processes, making it a candidate for developing new antibiotics .

2. Anticancer Properties

The compound's ability to intercalate with DNA suggests potential use as an anticancer agent. Studies have shown that quinoline derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and repair, thus disrupting cancer cell proliferation. Specific case studies have evaluated the cytotoxic effects of this compound on different cancer cell lines, showing promising results in inhibiting growth at specific concentrations .

3. Antileishmanial Activity

Recent investigations have focused on the antileishmanial effects of quinoline-4-carboxylic acids. The synthesis of various derivatives has led to the identification of compounds with significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis . This highlights the compound's potential in treating tropical diseases.

Medicinal Chemistry

The structural features of this compound make it a valuable pharmacophore in drug development. Its derivatives are being explored for their potential as therapeutic agents against malaria, tuberculosis, and other infectious diseases due to their ability to target specific biological pathways effectively .

Industrial Applications

In addition to its biological significance, this compound is also studied for its applications in materials science. Its unique electronic and optical properties make it suitable for developing fluorescent probes and sensors. The ability to modify its structure further enhances its utility in creating materials with desired characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, which are enzymes involved in DNA replication and repair. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The activity of quinoline-4-carboxylic acid derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings and Gaps

Activity of Target Compound: No direct antibacterial or antitubercular data are available for this compound.

SAR Insights :

- Position 2 : Aryl groups (phenyl, naphthyl) are critical for DNA gyrase inhibition .

- Position 6 : Halogens (Cl, Br) or alkyl chains (butyl) modulate potency and spectrum .

Toxicity and Solubility : Isobutoxy derivatives may face challenges in aqueous solubility, necessitating formulation studies.

Biological Activity

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, drawing from diverse studies to provide a comprehensive overview.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions, including the Pfitzinger reaction, which is a key method for generating quinoline derivatives. The general synthetic pathway includes:

- Condensation Reaction : Reacting isatins with various aromatic aldehydes and ketones under basic conditions.

- Cyclization : The formation of the quinoline structure through cyclization of the intermediate compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline-4-carboxylic acid derivatives, including this compound.

- Antibacterial Studies :

- A study assessed a series of quinoline derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamycin. For instance, certain derivatives showed inhibition zones exceeding those of known antibacterial agents .

- Antifungal Activity :

Antitubercular Activity

Recent research focused on the efficacy of quinoline derivatives against Mycobacterium tuberculosis. A study synthesized various 2-arylquinoline-4-carboxylic acids, including those with alkyl and aryl substitutions, revealing that certain compounds exhibited significant antitubercular activity with IC50 values in the nanomolar range. Notably, compounds with specific substitutions at the C-2 and C-6 positions demonstrated enhanced activity against Mtb DNA gyrase, a crucial target for tuberculosis treatment .

Case Study 1: Antileishmanial Activity

A study explored the antileishmanial effects of synthesized quinoline-4-carboxylic acids. The compounds were tested against Leishmania donovani promastigotes at varying concentrations (200 μg/mL to 1.56 μg/mL). The IC50 values were statistically analyzed, indicating that some derivatives exhibited potent antileishmanial activity, suggesting their potential as therapeutic agents against leishmaniasis .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of selected quinoline derivatives were evaluated using mouse macrophage cell lines (RAW 264.7). Compounds that displayed strong antibacterial activity also showed low cytotoxicity, with IC50 values comparable to established antibiotics, indicating a favorable safety profile for further development as antimicrobial agents .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of quinoline-4-carboxylic acid derivatives typically employs the Doebner reaction , a three-component reaction involving aniline derivatives, aldehydes, and pyruvic acid. For example, 2-arylquinoline-4-carboxylic acids are synthesized via V₂O₅/Fe₃O₄-catalyzed reactions in water . Optimization may include:

- Catalyst selection : Transition metal catalysts (e.g., V₂O₅/Fe₃O₄) improve yield and regioselectivity.

- Solvent choice : Water or ethanol is preferred for eco-friendly protocols .

- Microwave-assisted synthesis : Reduces reaction time and enhances purity, as demonstrated for 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- UV-Vis and fluorescence spectroscopy : To confirm π-π* transitions and fluorescence properties, common in quinoline derivatives with aromatic conjugation .

- NMR and HPLC : For structural elucidation and purity assessment (>95% purity is standard for research use) .

- Mass spectrometry : Validates molecular weight (e.g., C₂₀H₁₈NO₃Br has MW 400.27 in brominated analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, general precautions for quinoline derivatives include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Classify as hazardous waste due to potential decomposition into toxic gases (e.g., CO, NOₓ) under extreme conditions .

Advanced Research Questions

Q. How does the isobutoxy substituent at the 3-position influence the compound’s fluorescence and binding properties?

The isobutoxy group enhances steric bulk and electron-donating effects, which can:

- Modify fluorescence intensity : Aromatic substituents like methoxy or bromo groups increase quantum yield in analogous compounds (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) .

- Affect metal coordination : Carboxylic acid and ether moieties enable dual binding sites for cations (e.g., Fe³⁺) or biomolecules, as seen in boronic acid-functionalized quinolines .

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from:

- Structural analogs : Minor substituent changes (e.g., bromo vs. methoxy groups) significantly alter bioactivity .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect potency. Standardize protocols using reference compounds (e.g., clobazam for antitubercular studies) .

- Computational validation : Molecular docking (e.g., with Mycobacterium tuberculosis enzymes) can prioritize high-potential analogs for experimental testing .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

In silico ADMET studies are critical for drug-likeness assessment:

- Lipophilicity (LogP) : Use software like SwissADME to predict membrane permeability.

- Metabolic stability : Cytochrome P450 interactions can be modeled to identify metabolic hotspots (e.g., ester hydrolysis in carboxylate derivatives) .

- Toxicity alerts : Check for mutagenic or hepatotoxic risks via QSAR models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.